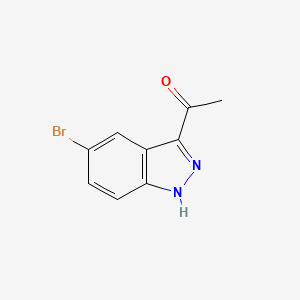

1-(5-bromo-1H-indazol-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-1H-indazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPFEUJFXKXWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292672 | |

| Record name | 1-(5-Bromo-1H-indazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-74-2 | |

| Record name | 1-(5-Bromo-1H-indazol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-1H-indazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS No: 886363-74-2). This compound is a key heterocyclic intermediate, valuable in the synthesis of more complex molecules, particularly for pharmaceutical and medicinal chemistry applications.[1][2] The presence of the indazole core, a bromine substituent, and a reactive ethanone moiety makes it a versatile scaffold for developing novel biologically active agents.[3] This document consolidates available physicochemical data, outlines detailed experimental protocols, and presents key structural and synthetic concepts through structured diagrams.

Core Chemical Properties

This compound is a white solid organic compound.[1][2] Its structure features a bicyclic indazole system, with a bromine atom at the C5 position and an acetyl group at the C3 position. The bromine atom notably increases the molecule's lipophilicity (fat-solubility) and can modulate its electronic properties, which is a common strategy in medicinal chemistry to enhance biological activity.[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

| Property | Value | Source(s) |

| CAS Number | 886363-74-2 | [1][3][4][5][6][7] |

| Molecular Formula | C₉H₇BrN₂O | [1][4][6][8] |

| Molecular Weight | 239.07 g/mol | [3][4][7][8] |

| Physical Form | Solid | [1][2][5] |

| Boiling Point | 403.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.674 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.62 ± 0.40 (Predicted) | [1] |

| InChI Key | HOPFEUJFXKXWNN-UHFFFAOYSA-N | [3][4][5][6] |

| Storage Conditions | 2–8 °C, under inert atmosphere, keep in dark place | [1][5][8] |

Safety Information

This compound should be handled with appropriate protective measures in a well-ventilated environment.[1]

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity | H335 | May cause respiratory irritation |

| Precautionary Statements | Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from Sigma-Aldrich.[5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several strategic routes. The most common approaches involve the functionalization of a pre-formed 5-bromoindazole core or building the indazole ring from a suitable precursor.[3]

Synthetic Workflow Diagram

Caption: Key synthetic routes to the target compound.

Experimental Protocol: Friedel-Crafts Acylation of 5-Bromo-1H-indazole

This protocol is a representative method based on established chemical principles for the acylation of heterocyclic compounds.

1. Materials and Equipment:

-

5-Bromo-1H-indazole

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Acetic anhydride or Acetyl chloride

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

2. Procedure:

-

Step 1: Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1 equivalent). Dissolve it in anhydrous DCM.

-

Step 2: Addition of Lewis Acid: Cool the solution in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (2.5-3 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15-20 minutes at 0 °C.

-

Step 3: Acylation: Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Step 4: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 5: Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) to dissolve the aluminum salts.

-

Step 6: Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Step 7: Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Step 8: Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Chemical Reactivity

The ethanone group and the bromine atom are key sites for further chemical modification.

Caption: Major reaction pathways for derivatization.

The ketone of the ethanone moiety can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[3] The resulting alcohol can be a precursor for further derivatization. The bromine atom serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or amino groups.[3]

Spectroscopic and Analytical Data

While specific, experimentally-derived spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic techniques. The following sections describe the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl group.[3] The three protons on the indazole ring system would likely appear as a complex multiplet pattern in the aromatic region. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region of the spectrum.[3]

-

¹³C NMR: The carbon NMR spectrum should display nine distinct resonances corresponding to each carbon atom in the molecule.[3] The carbonyl carbon of the acetyl group would be easily identified by its characteristic downfield chemical shift (typically >190 ppm). The remaining carbons of the indazole ring would appear in the aromatic region, with their shifts influenced by the bromine and nitrogen atoms.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a characteristic doublet of nearly equal intensity, separated by two mass units (m/z ~239 and ~241), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[3]

-

Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation.[3] A likely fragmentation pathway involves the loss of the acetyl group (•COCH₃, 43 Da) or the methyl radical (•CH₃, 15 Da).

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

Ketone Stretch: A strong, sharp absorption band is anticipated around 1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone.[3]

-

N-H Stretch: A broad absorption band may be present in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretch of the indazole ring.

-

C-Br Stretch: The presence of the carbon-bromine bond would be indicated by an absorption band in the lower frequency region, typically around 750 cm⁻¹ .[3]

Role in Drug Discovery and Medicinal Chemistry

Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor and anti-inflammatory properties. This compound serves as a crucial building block in this field.

Caption: Contribution of each structural component to the molecule's utility.

-

Indazole Scaffold: The 1H-indazole ring is a "privileged structure" in drug discovery, known to bind to a variety of biological targets.

-

Bromo Substituent: The bromine atom serves multiple purposes: it enhances lipophilicity, which can affect absorption and distribution properties; it can participate in halogen bonding, a specific non-covalent interaction that can increase binding affinity to a target protein; and it acts as a key site for creating diverse chemical libraries via cross-coupling reactions.[3]

-

Ethanone Group: The acetyl group at the C3 position provides a reactive handle for further synthesis, allowing for the extension of the molecule to explore interactions with different regions of a target's binding site.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 886363-74-2 | Benchchem [benchchem.com]

- 4. Ethanone,1-(5-broMo-1H-indazol-3-yl)- | 886363-74-2 [chemicalbook.com]

- 5. This compound | 886363-74-2 [sigmaaldrich.com]

- 6. This compound Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 7. iodochem.com [iodochem.com]

- 8. 886363-74-2|this compound|BLD Pharm [bldpharm.com]

1-(5-bromo-1H-indazol-3-yl)ethanone CAS number 886363-74-2

An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS 886363-74-2)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, spectroscopic characteristics, established synthetic protocols, and chemical reactivity. Emphasis is placed on its role as a versatile intermediate for the development of biologically active indazole-based compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed experimental procedures and a summary of the compound's strategic importance.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic structure prominently featured in numerous compounds with a wide range of biological activities. Its unique chemical properties make it an attractive core for the design of novel therapeutic agents. This compound (CAS No: 886363-74-2) is a significant derivative of the indazole family. The presence of a bromine atom at the C5 position and an acetyl group at the C3 position provides two distinct functional handles for further chemical modification. The bromine atom, in particular, serves as a crucial site for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space for drug discovery.[1] This document consolidates the available technical information on this compound, presenting it in a structured format for laboratory and research applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 886363-74-2 | [2][3] |

| Molecular Formula | C₉H₇BrN₂O | [2][3] |

| Molecular Weight | 239.07 g/mol | [1][4] |

| IUPAC Name | This compound | |

| Synonyms | 3-Acetyl-5-Bromoindazole, 3-Acetyl-5-bromo-1H-indazole | [5] |

| Physical Form | Solid | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Boiling Point | 403.8 ± 25.0 °C at 760 mmHg | [2] |

| InChI Key | HOPFEUJFXKXWNN-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(=O)C1=NNC2=C1C=C(C=C2)Br | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |

Spectroscopic Profile

Structural elucidation of this compound relies on standard spectroscopic techniques.[1]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the acetyl group. The aromatic region would feature a complex splitting pattern for the three protons on the substituted benzene ring. A characteristic singlet for the three methyl protons of the acetyl group would appear in the upfield region.[1]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides confirmation of the carbon framework. It would display nine distinct signals, including a characteristic downfield resonance for the carbonyl carbon of the acetyl group and signals in the aromatic region for the carbons of the indazole ring.[1]

-

Mass Spectrometry : This technique is used to confirm the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of approximately 239.07 g/mol .[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several strategic routes. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Experimental Protocols

Protocol 3.1: Synthesis from 5-Bromo-1H-indazol-3-amine Precursor

This versatile route involves the construction of the target molecule from a pre-functionalized indazole amine.[1]

-

Synthesis of Precursor (5-bromo-1H-indazol-3-amine):

-

To a solution of 5-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., ethanol or dioxane), add hydrazine hydrate.

-

Heat the reaction mixture under reflux. The reaction involves a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and isolate the 5-bromo-1H-indazol-3-amine product by filtration or extraction. Purify by recrystallization if necessary.

-

-

Conversion to this compound:

-

This step is based on standard organic transformations as the specific conversion is not detailed in the search results. A plausible method is the diazotization of the 3-amino group followed by a reaction with an appropriate acetyl-containing nucleophile.

-

Dissolve 5-bromo-1H-indazol-3-amine in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cool to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate vessel, prepare a solution of a suitable acetyl source.

-

Add the cold diazonium salt solution to the acetyl source solution, potentially with a copper catalyst (Sandmeyer-type reaction).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Extract the product with an organic solvent and purify using column chromatography.

-

Protocol 3.2: Synthesis via Direct Acylation of 5-Bromo-1H-indazole

This approach involves the direct introduction of the acetyl group onto the 5-bromo-1H-indazole core, likely through a Friedel-Crafts-type acylation.[1][5]

-

To a solution of 5-bromo-1H-indazole in a suitable solvent (e.g., a non-polar organic solvent like dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃).

-

Cool the mixture in an ice bath.

-

Add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise while maintaining the low temperature.

-

Allow the reaction to stir, gradually warming to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding it to ice-water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Chemical Reactivity

The utility of this compound is defined by the reactivity of its functional groups.

-

Reduction of the Ethanone Group : The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 1-(5-bromo-1H-indazol-3-yl)ethanol. This alcohol can be used for further derivatization.[1]

-

Substitution of the Bromine Atom : The C5-bromo substituent is a key "synthetic handle." It can be replaced by various other functional groups using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the synthesis of a diverse library of indazole derivatives.[1]

Role in Drug Discovery and Development

The indazole core is a cornerstone in medicinal chemistry, and halogenation is a proven strategy to enhance biological activity. The bromine atom in this compound influences the molecule's properties in several ways beneficial for drug design[1]:

-

Modulation of Electronic Properties : As an electronegative atom, bromine alters the electron distribution of the aromatic system, which can fine-tune binding interactions with biological targets.

-

Increased Lipophilicity : Halogenation generally increases a molecule's fat-solubility, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen on a target protein, thereby increasing binding affinity.

While this compound is primarily categorized as a pharmaceutical intermediate, its scaffold is present in molecules investigated for anticancer properties.[3][7]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the compound.

Caption: Synthetic workflow for this compound via the indazol-3-amine intermediate route.

Caption: Logical diagram of the compound's structure-function relationships in medicinal chemistry.

Safety and Handling

This compound is for research use only and is not intended for human or veterinary use.[1] Appropriate safety precautions must be taken during handling.

Data Presentation: Safety Information

| Category | Information | Reference |

| Signal Word | Warning | [6] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Users should handle this chemical in a well-ventilated environment, preferably a fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] Avoid inhalation of dust and prevent contact with skin and eyes.[5]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of organic synthesis and drug discovery. Its well-defined physicochemical properties and the strategic placement of its functional groups—the versatile bromine atom and the reactive acetyl group—make it an ideal starting point for the creation of complex molecular architectures. The synthetic protocols and reactivity data compiled in this guide provide a solid foundation for researchers to utilize this compound effectively in their work, accelerating the development of novel indazole-based molecules with potential therapeutic applications.

References

- 1. This compound | 886363-74-2 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. Ethanone,1-(5-broMo-1H-indazol-3-yl)- | 886363-74-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. achmem.com [achmem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring an indazole core substituted with a bromine atom at the 5-position and an acetyl group at the 3-position. The indazole scaffold is a privileged structure in medicinal chemistry, and the presence of the bromine atom and the ketone functional group makes this molecule a versatile building block for further chemical modifications.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 886363-74-2[1][2] |

| Molecular Formula | C₉H₇BrN₂O[2][3] |

| Molecular Weight | 239.07 g/mol [1] |

| Canonical SMILES | CC(=O)C1=NNC2=C1C=C(C=C2)Br[2] |

| InChI | InChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12)[2] |

| InChI Key | HOPFEUJFXKXWNN-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in peer-reviewed literature. The following table summarizes computed or predicted properties.

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Density | 1.7±0.1 g/cm³[3] |

| Boiling Point | 403.8±25.0 °C at 760 mmHg[3] |

| XLogP3 | 2.3[3] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Topological Polar Surface Area | 45.8 Ų[3] |

Synthesis Protocols

General Synthetic Strategies

Two primary strategies for the synthesis of this compound include:

-

Direct Functionalization of 5-bromo-1H-indazole: This approach involves the introduction of an acetyl group at the C3 position of a pre-formed 5-bromo-1H-indazole core. The key reaction is a Friedel-Crafts-type acylation, where the indazole ring acts as a nucleophile, attacking an electrophilic acetylating agent.[1]

-

Construction from a 5-bromo-1H-indazol-3-amine Precursor: This versatile route begins with 5-bromo-1H-indazol-3-amine. This intermediate allows for various chemical transformations at the C3 position to introduce the ethanone moiety. The precursor itself can be synthesized in high yield by reacting 5-bromo-2-fluorobenzonitrile with hydrazine, which involves a nucleophilic aromatic substitution followed by intramolecular cyclization.[1]

A plausible, though not explicitly published for this exact molecule, multi-step synthesis starting from indazole is also described, involving bromination and subsequent acylation.[4]

Illustrative Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis via the direct functionalization pathway, which is a common and straightforward method for such transformations.

References

An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone

This technical guide provides a comprehensive overview of 1-(5-bromo-1H-indazol-3-yl)ethanone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, potential biological activity, and relevant experimental protocols.

Core Compound Properties

This compound is a substituted indazole derivative. The presence of the indazole scaffold, a bromine atom, and a ketone functional group makes it a versatile intermediate for the synthesis of more complex bioactive molecules.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 239.07 g/mol | [1] |

| Molecular Formula | C₉H₇BrN₂O | [2][3][4] |

| CAS Number | 886363-74-2 | [1][2][3] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Boiling Point | 403.8 ± 25.0 °C at 760 mmHg | [5] |

| XLogP3 | 2.3 | [5] |

| Physical Form | Solid | [3] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [3][6] |

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through several routes. A common approach involves the functionalization of a pre-formed 5-bromoindazole core.

Representative Synthetic Protocol

This protocol is a representative method and may require optimization.

Reaction: Friedel-Crafts acylation of 5-bromo-1H-indazole.

Reagents and Materials:

-

5-bromo-1H-indazole

-

Acetyl chloride or acetic anhydride

-

Lewis acid catalyst (e.g., aluminum chloride)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate, silica gel)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-1H-indazole and the Lewis acid catalyst in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons of the indazole ring and the acetyl group. The aromatic region will likely display a complex splitting pattern for the three protons on the benzene ring. The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to the carbon atoms. The carbonyl carbon of the acetyl group will have a characteristic downfield chemical shift.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Biological Activity and Signaling Pathways

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Indazole derivatives have been identified as potent inhibitors of various kinases, playing a crucial role in cancer therapy.

Potential Role as a Kinase Inhibitor

While specific studies on this compound are not extensively documented in the public domain, the broader class of indazole derivatives has shown significant activity as inhibitors of protein kinases. A key signaling pathway implicated in cancer cell growth and survival is the PI3K/Akt/mTOR pathway.[1] Indazole-based compounds have been successfully developed as potent inhibitors of Akt, a crucial kinase in this pathway.[1]

The presence of the bromine atom can enhance the biological activity of the molecule by modulating its electronic properties, increasing lipophilicity, and potentially forming halogen bonds with the target protein.[1]

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the potential point of intervention for an indazole-based inhibitor within the PI3K/Akt/mTOR signaling pathway.

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

Experimental Workflows

Kinase Inhibition Assay Workflow

The following diagram outlines a general workflow for assessing the kinase inhibitory activity of this compound.

Caption: General workflow for an in vitro kinase inhibition assay.

Apoptosis Induction Assay

Indazole derivatives have been shown to induce apoptosis in cancer cells.[1] A typical experiment to evaluate this involves treating cancer cell lines with the compound and then assessing markers of apoptosis.

Experimental Protocol Outline:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a line with a known activated PI3K/Akt/mTOR pathway).

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

-

Western Blot Analysis: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.

-

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this compound. The information on its synthesis, properties, and potential biological activities highlights its significance as a valuable compound in the pursuit of novel therapeutics.

References

- 1. This compound | 886363-74-2 | Benchchem [benchchem.com]

- 2. This compound Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 3. This compound | 886363-74-2 [sigmaaldrich.com]

- 4. Ethanone,1-(5-broMo-1H-indazol-3-yl)- | 886363-74-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. achmem.com [achmem.com]

A Comprehensive Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in the synthesis of biologically active indazole derivatives. The document covers its chemical properties, established synthetic routes with detailed experimental protocols, and spectroscopic characterization. Furthermore, it delves into the role of halogenation in enhancing bioactivity and explores the potential of its derivatives as antitumor agents, including their interaction with signaling pathways.

Chemical Identity and Properties

This compound is an organic compound featuring an indazole core structure, which is recognized for its significant role in medicinal chemistry.[1] The presence of a bromine atom and an ethanone group makes it a versatile precursor for the development of novel therapeutic agents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Acetyl-5-bromoindazole, 3-Acetyl-5-bromo-1H-indazole[1] |

| CAS Number | 886363-74-2[1][3] |

| Molecular Formula | C₉H₇BrN₂O[1][3] |

| Molecular Weight | 239.07 g/mol [1][3] |

| Appearance | White solid[1] |

| Density (Predicted) | 1.674 ± 0.06 g/cm³[1] |

| Boiling Point (Predicted) | 403.8 ± 25.0 °C[1][4] |

| pKa (Predicted) | 10.62 ± 0.40[1] |

| InChI Key | HOPFEUJFXKXWNN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=NNC2=C1C=C(C=C2)Br[5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several strategic routes. Below are detailed protocols for two common approaches.

Synthesis via Direct Bromination and Acetylation

This method involves the direct functionalization of the indazole ring. The process can proceed in two ways: acetylation followed by bromination, or bromination followed by acetylation. The C3 position of the indazole ring is susceptible to electrophilic substitution, making Friedel-Crafts-type acylation a key step.[2]

Experimental Protocol:

-

Acetylation of Indazole: To a solution of 1H-indazole in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Slowly add acetyl chloride or acetic anhydride at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Bromination: Dissolve the resulting 1-(1H-indazol-3-yl)ethanone in a suitable solvent (e.g., acetic acid).

-

Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise while stirring.

-

Continue stirring at room temperature until the starting material is consumed.

-

Pour the reaction mixture into water and collect the precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Synthesis from 5-bromo-1H-indazol-3-amine Precursor

An alternative and versatile route begins with 5-bromo-1H-indazol-3-amine. This precursor allows for various chemical transformations at the C3 position.[2]

Experimental Protocol:

-

Synthesis of 5-bromo-1H-indazol-3-amine: React 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2][6] This reaction proceeds via nucleophilic aromatic substitution followed by intramolecular cyclization.[2]

-

Reflux the mixture of 5-bromo-2-fluorobenzonitrile and hydrazine hydrate (80%) for approximately 20 minutes to achieve a high yield of 5-bromo-1H-indazol-3-amine.[6][7]

-

Diazotization: Dissolve the 5-bromo-1H-indazol-3-amine in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Acylation: In a separate vessel, prepare a solution of a suitable acetylating agent.

-

Add the freshly prepared diazonium salt solution to the acetylating agent solution while maintaining a low temperature.

-

Allow the reaction to proceed until completion.

-

Isolate the crude product by filtration and purify by recrystallization or column chromatography.

Spectroscopic and Structural Characterization

Advanced spectroscopic techniques are crucial for the structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Distinct signals for the protons of the indazole ring and the acetyl group. The aromatic region would show a complex splitting pattern for the three protons on the benzene ring. The methyl protons of the acetyl group would appear as a singlet in the upfield region.[2] |

| ¹³C NMR | Distinct resonances for each of the nine carbon atoms. The carbonyl carbon of the acetyl group would have a characteristic downfield chemical shift. The carbon atoms of the indazole ring would appear in the aromatic region.[2] |

| Mass Spec. | The expected molecular weight is approximately 239.07 g/mol for the molecular formula C₉H₇BrN₂O. Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at an m/z corresponding to this molecular weight.[2] |

Role of Halogenation and Biological Activity

The introduction of a bromine atom into the indazole scaffold is a key strategy in medicinal chemistry to modulate a molecule's properties.[2]

-

Modulation of Electronic Properties: The electronegative bromine atom can alter the electron distribution within the aromatic ring system, potentially affecting binding to biological targets.[2]

-

Increased Lipophilicity: Halogenation generally increases the fat-solubility of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[2]

-

Synthetic Handle: The bromine atom serves as a versatile functional group for further structural modifications through reactions like metal-catalyzed cross-coupling.[2]

Indazole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[6][7] Specifically, derivatives of 1H-indazole-3-amine have shown promise as anticancer agents.[6][7] For instance, certain derivatives have exhibited inhibitory effects against cancer cell lines such as K562 (chronic myeloid leukemia) and have been suggested to induce apoptosis and affect the cell cycle through pathways like the p53/MDM2 pathway.[6][7]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 886363-74-2 | Benchchem [benchchem.com]

- 3. Ethanone,1-(5-broMo-1H-indazol-3-yl)- | 886363-74-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in pharmaceutical research and development.

Core Properties and Data

This compound is a heterocyclic compound featuring a bromo-substituted indazole core with an acetyl group at the 3-position. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents.

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are predicted based on computational models, they provide valuable estimations for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | [2] |

| CAS Number | 886363-74-2 | [1][2][3] |

| Appearance | White to off-white solid | |

| Boiling Point | 403.8 ± 25.0 °C at 760 mmHg (Predicted) | [4][3] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 10.62 ± 0.40 (Predicted) | [4] |

| XLogP3 | 2.3 | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [4] |

Note: An experimentally determined melting point has not been found in the reviewed literature; some databases explicitly state "N/A" (Not Available)[3].

Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (δ) and Multiplicity | Assignment |

| ¹H | ~2.7 ppm (singlet, 3H) | Acetyl methyl protons (-COCH₃) |

| ~7.5-8.5 ppm (multiplet, 3H) | Aromatic protons on the indazole ring | |

| ~13.0-14.0 ppm (broad singlet, 1H) | N-H proton of the indazole ring | |

| ¹³C | ~27 ppm | Acetyl methyl carbon (-C H₃) |

| ~110-145 ppm | Aromatic and heterocyclic carbons (8 signals) | |

| ~195 ppm | Acetyl carbonyl carbon (-C O-) |

Synthesis and Reactivity

Synthetic Routes

Two primary synthetic strategies for this compound have been described[2].

-

Direct Functionalization of 5-bromo-1H-indazole: This approach involves the acylation of the pre-formed 5-bromo-1H-indazole core, typically via a Friedel-Crafts-type reaction.

-

Cyclization of a Precursor: A versatile route starts with 5-bromo-2-fluorobenzonitrile, which reacts with hydrazine to form 5-bromo-1H-indazol-3-amine. Subsequent chemical transformations at the C3-amine position can yield the target ethanone derivative[2].

The logical workflow for the second, more detailed strategy is outlined below.

Caption: General synthetic pathway starting from a benzonitrile precursor.

Experimental Protocol (Adapted)

While a specific, published protocol for this exact molecule is elusive, the following procedure is adapted from established methods for the synthesis of similar indazole derivatives, such as the acylation of an indazole core.

Reaction: Friedel-Crafts Acylation of 5-bromo-1H-indazole

Materials:

-

5-bromo-1H-indazole

-

Acetyl chloride or acetic anhydride

-

Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane at 0°C, add acetyl chloride (1.2 eq.) dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir for 15 minutes at 0°C.

-

Add 5-bromo-1H-indazole (1.0 eq.) portion-wise, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Chemical Reactivity

The ethanone and bromo functionalities are key sites for further chemical modification.

-

Reduction of the Ketone: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 1-(5-bromo-1H-indazol-3-yl)ethanol. This alcohol can serve as a precursor for esterification or etherification reactions[2].

-

Cross-Coupling Reactions: The bromine atom on the indazole ring is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups at the 5-position. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of indazole-based compounds[2].

Application in Drug Discovery

Role as a Pharmaceutical Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors[5].

Indazoles as Bioisosteres and Kinase Inhibitors

The indazole nucleus is often used as a bioisostere for other aromatic systems like indole or phenol. Bioisosteric replacement can improve a molecule's metabolic stability, lipophilicity, and target binding affinity[5][6]. Specifically, the indazole structure is adept at forming key hydrogen bonding interactions with the hinge region of protein kinases, a critical interaction for potent inhibition[5].

Derivatives of this compound are explored as inhibitors of various kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Caption: Example of a signaling pathway targeted by indazole-based kinase inhibitors.

This diagram illustrates how an indazole-based inhibitor, synthesized from intermediates like this compound, can competitively block the ATP-binding site of a receptor tyrosine kinase, thereby inhibiting downstream signaling that leads to cell proliferation and survival. This is a common mechanism of action for many targeted cancer therapies[7].

Safety Information

| Hazard Type | GHS Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. | |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) before handling this compound.

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. This compound | 886363-74-2 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Ethanone,1-(5-broMo-1H-indazol-3-yl)- Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

Structural Elucidation of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(5-bromo-1H-indazol-3-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. This document outlines the key physicochemical properties, detailed spectroscopic data, experimental protocols for its synthesis, and a discussion of its structural significance.

Core Compound Properties

This compound is a solid organic compound with the chemical formula C₉H₇BrN₂O and a molecular weight of approximately 239.07 g/mol .[1] Its chemical identifiers are crucial for database searches and procurement.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 886363-74-2 |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Canonical SMILES | CC(=O)C1=NNC2=C1C=C(C=C2)Br |

| InChI Key | HOPFEUJFXKXWNN-UHFFFAOYSA-N |

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported data used for its elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methyl protons of the acetyl group.[1] The aromatic region will likely display a complex splitting pattern due to the coupling between the three protons on the benzene ring, which is further influenced by the bromine substituent.[1] The methyl protons of the acetyl group are anticipated to appear as a singlet in the upfield region.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton. Key signals would include a downfield resonance for the carbonyl carbon of the ethanone group and distinct signals for the carbon atoms of the indazole ring in the aromatic region.

Detailed, experimentally-verified NMR data with specific chemical shifts and coupling constants are often found in certificates of analysis from chemical suppliers or in detailed research publications.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

| Feature | Predicted Value |

| Molecular Ion Peak (M+) | ~239/241 m/z (due to ⁷⁹Br and ⁸¹Br isotopes)[1] |

| Key Fragmentation Pathways | Loss of the acetyl group (CH₃CO), cleavage of the indazole ring.[1] |

The presence of bromine results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1680 |

| N-H Stretch | 3100-3500 (broad) |

| C-H (Aromatic) | ~3000-3100 |

| C-Br Stretch | 500-600 |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the Friedel-Crafts acylation of 5-bromo-1H-indazole.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures and may require optimization.

Materials:

-

5-bromo-1H-indazole

-

Acetyl chloride or acetic anhydride

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (dissolved in anhydrous DCM) dropwise to the suspension while maintaining the low temperature. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Dissolve 5-bromo-1H-indazole in anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthetic Workflow: Friedel-Crafts Acylation```dot

Biological Significance and Applications

Indazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a bromine atom at the 5-position, as seen in this compound, can significantly influence the molecule's properties. Halogenation can modulate electronic properties, increase lipophilicity, and provide a site for further chemical modification, potentially enhancing binding affinity to biological targets. W[1]hile specific signaling pathways for this particular compound are not extensively documented in publicly available literature, related indazole structures have been investigated as inhibitors of various kinases, highlighting the potential of this scaffold in the development of targeted therapeutics. Further screening and biological evaluation are necessary to fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. The document outlines two principal synthetic strategies, complete with detailed, inferred experimental protocols and comparative data.

Introduction

This compound is a crucial building block in medicinal chemistry. The indazole core is a privileged scaffold, and the presence of a bromine atom and an acetyl group offers versatile handles for further chemical modifications. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of diverse substituents, while the acetyl group can be modified through various carbonyl chemistries.[1] This versatility makes the target molecule a valuable precursor for the synthesis of a wide range of bioactive molecules.

Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified in the literature. The first involves the direct acylation of a pre-existing 5-bromo-1H-indazole core, while the second constructs the indazole ring from an acyclic precursor.

Pathway 1: Friedel-Crafts Acylation of 5-bromo-1H-indazole

This pathway commences with the synthesis of 5-bromo-1H-indazole, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C3 position.

Workflow for Pathway 1

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indazole

A detailed protocol for the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline has been described.

-

Reaction: To a solution of 4-bromo-2-methylaniline in a suitable solvent, acetic anhydride is added to form N-(4-bromo-2-methylphenyl)acetamide. This intermediate is then cyclized using isoamyl nitrite in the presence of potassium acetate under reflux conditions. Subsequent hydrolysis with a strong acid, such as hydrochloric acid, yields 5-bromo-1H-indazole.

-

Quantitative Data: A reported yield for this multi-step, one-pot procedure is approximately 94%.

| Starting Material | Reagents | Key Conditions | Product | Yield (%) |

| 4-bromo-2-methylaniline | 1. Acetic anhydride2. Isoamyl nitrite, Potassium acetate3. Concentrated HCl | 1. Acetylation2. Cyclization (Reflux)3. Hydrolysis | 5-bromo-1H-indazole | 94 |

Step 2: Friedel-Crafts Acylation of 5-bromo-1H-indazole

-

Inferred Protocol: To a suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as carbon disulfide (CS₂) or nitrobenzene, acetyl chloride is added dropwise at a low temperature (e.g., 0-5 °C). 5-bromo-1H-indazole is then added portion-wise, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, and purified by recrystallization or column chromatography.

| Starting Material | Reagents | Key Conditions | Product | Expected Yield |

| 5-bromo-1H-indazole | Acetyl chloride, Aluminum chloride (AlCl₃) | Anhydrous conditions, Inert solvent (e.g., CS₂), 0 °C to RT | This compound | Moderate to Good |

Pathway 2: Synthesis from 5-bromo-2-fluorobenzonitrile

This pathway involves the construction of the indazole ring from 5-bromo-2-fluorobenzonitrile, followed by the transformation of the resulting 3-amino group.

Workflow for Pathway 2

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

A well-established and high-yielding protocol exists for this step.[1][9]

-

Reaction: 5-bromo-2-fluorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the indazole ring.[1]

-

Quantitative Data: A reported yield for this reaction is 90%.[9]

| Starting Material | Reagents | Key Conditions | Product | Yield (%) |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate, Ethanol | Reflux | 5-bromo-1H-indazol-3-amine | 90 |

Step 2: Conversion of 3-amino Group to 3-acetyl Group (Inferred Multi-step Sequence)

The conversion of the 3-amino group to a 3-acetyl group is a multi-step process for which a specific protocol on this substrate is not available. A plausible sequence would involve a Sandmeyer reaction followed by reaction with an organometallic reagent.

-

Sub-step 2a: Diazotization and Sandmeyer Reaction (Inferred Protocol): The 3-amino group of 5-bromo-1H-indazol-3-amine can be converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This diazonium salt can then be reacted with copper(I) cyanide (CuCN) in a Sandmeyer reaction to yield 5-bromo-3-cyano-1H-indazole.[3]

-

Sub-step 2b: Grignard Reaction (Inferred Protocol): The resulting 3-cyanoindazole can then be treated with a methyl Grignard reagent (CH₃MgBr) in an anhydrous ether solvent like THF. The Grignard reagent will add to the nitrile, and subsequent acidic workup will hydrolyze the intermediate imine to the desired ketone, this compound.

| Starting Material | Reagents | Key Conditions | Product | Expected Yield |

| 5-bromo-1H-indazol-3-amine | 1. NaNO₂, HCl2. CuCN | 1. 0-5 °C2. Sandmeyer conditions | 5-bromo-3-cyano-1H-indazole | Moderate |

| 5-bromo-3-cyano-1H-indazole | 1. CH₃MgBr, THF2. H₃O⁺ | Anhydrous conditions, then acidic workup | This compound | Moderate to Good |

Data Summary

| Property | Value |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| Boiling Point | 403.8 ± 25.0 °C at 760 mmHg[7][10] |

| Density | 1.7 ± 0.1 g/cm³[7][10] |

| Physical Form | Solid[6] |

¹H NMR Spectroscopy (Expected) : The ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the acetyl group. The aromatic protons would likely exhibit a complex splitting pattern due to their coupling and the influence of the bromine substituent. The methyl protons of the acetyl group would appear as a singlet in the upfield region.[1]

Conclusion

This technical guide has outlined two viable synthetic pathways for this compound. Pathway 1, via Friedel-Crafts acylation of 5-bromo-1H-indazole, appears to be more direct, though a specific, optimized protocol is not well-documented. Pathway 2, starting from 5-bromo-2-fluorobenzonitrile, involves a well-established initial step to form 5-bromo-1H-indazol-3-amine with a high yield. However, the subsequent conversion of the amino group to the acetyl group requires a multi-step sequence that needs further optimization. The choice of pathway will depend on the availability of starting materials, desired scale, and the research team's expertise in the required chemical transformations. Further experimental validation is necessary to determine the optimal conditions and yields for both pathways.

References

- 1. This compound | 886363-74-2 | Benchchem [benchchem.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. 傅-克酰基化反应 [sigmaaldrich.cn]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

The Strategic Role of Bromine in the Bioactivity of Indazole Derivatives: A Technical Guide

Introduction

Indazole-containing derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1]. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a versatile scaffold for chemical modification[2][3]. Among the various synthetic strategies to enhance or modulate the pharmacological profile of these compounds, halogenation, and specifically bromination, has emerged as a particularly effective approach. The introduction of a bromine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth exploration of the role of bromine in tuning the bioactivity of indazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Bioactivity Data of Brominated Indazole Derivatives

The strategic placement of bromine on the indazole scaffold has led to the development of potent inhibitors and modulators of various biological targets. The following table summarizes quantitative data from several studies, illustrating the impact of bromination on bioactivity.

| Compound Description | Bromine Position | Biological Target / Assay | Reported Bioactivity | Reference |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | C6 | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition | IC₅₀: 5.3 µM | [1] |

| 4-Bromo-1H-indazole derivative 9 | C4 | Antibacterial (S. pyogenes PS) | MIC: 4 µg/mL | [4] |

| 4-Bromo-1H-indazole derivative 12 | C4 | Antibacterial (Penicillin-resistant S. aureus) | 256-fold more potent than 3-methoxybenzamide | [4] |

| 4-Bromo-1H-indazole derivative 18 | C4 | Antibacterial (Penicillin-resistant S. aureus) | 256-fold more potent than 3-methoxybenzamide | [4] |

| 4-Bromo-indazole | C4 | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Potent inhibitor, comparable to 7-nitroindazole | [5] |

| Derivative 2f (Synthesized from 6-bromo-1H-indazole) | C6 (precursor) | Anticancer (various cell lines) | IC₅₀: 0.23–1.15 µM | [6][7] |

Structure-Activity Relationship (SAR) Insights

The position of the bromine atom on the indazole ring is critical in determining the specific biological activity and potency of the derivative.

-

C4-Position: Introduction of a bromine atom at the C4 position has been shown to yield potent inhibitors of neuronal nitric oxide synthase (nNOS)[5]. Furthermore, a series of novel 4-bromo-1H-indazole derivatives were developed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, endowing them with significant antibacterial activity, particularly against Gram-positive bacteria[4].

-

C6-Position: The 6-position is a common site for bromination in the synthesis of anticancer agents[2]. 6-Bromo-1H-indazole often serves as a key intermediate for creating more complex molecules through reactions like Suzuki coupling[8]. These derivatives have demonstrated potent growth-inhibitory activity against multiple cancer cell lines[6][7]. The resulting compounds can induce apoptosis through the modulation of key signaling pathways[6]. SAR studies have also indicated that aryl groups at the C6 position of the indazole core are crucial for inhibitory activities against enzymes like IDO1[1].

-

C3 and C7-Positions: While less commonly cited for direct bioactivity enhancement in the provided literature, these positions are also targets for functionalization. Bromination at C3 can be achieved efficiently and provides a handle for further chemical modification, turning the derivatives into versatile building blocks for drug synthesis[9]. Similarly, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor, highlighting the importance of bromine as a synthetic handle[10].

Experimental Protocols

The synthesis of brominated indazole derivatives and their subsequent evaluation involves multi-step chemical and biological procedures.

Synthesis of Brominated Indazole Intermediates

A common and efficient method for the direct bromination of the indazole core is through ultrasound-assisted C-H bond cleavage. This method is rapid and proceeds under mild conditions.

Protocol: Ultrasound-Assisted C3-Bromination of 2H-Indazoles [9]

-

Reactants: To a solution of the starting 2-substituted indazole (0.2 mmol) in ethanol (2.0 mL), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol) as the bromine source and sodium carbonate (Na₂CO₃) (0.4 mmol).

-

Reaction Conditions: The reaction mixture is subjected to ultrasonic irradiation (40 kHz/50 W) at 40 °C for 30 minutes.

-

Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified using column chromatography to yield the 3-bromo-2H-indazole product. This protocol is compatible with a wide range of functional groups on the indazole ring[9].

Protocol: Synthesis of Complex Derivatives via Suzuki Coupling [8]

-

Intermediate Preparation: A key intermediate, such as 3-iodo-6-bromo-1H-indazole, is prepared via the iodination of 6-bromo-1H-indazole.

-

Coupling Reaction: The iodinated intermediate is reacted with an appropriate boronic acid or boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere for several hours until the reaction is complete.

-

Purification: The final product is isolated and purified via standard chromatographic techniques.

Biological Activity Assays

Protocol: In Vitro Antibacterial Activity Assay (MIC Determination) [4]

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including resistant strains, are used.

-

Compound Preparation: The synthesized brominated indazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Microdilution Method: The assay is performed in 96-well microtiter plates. The compounds are serially diluted in Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: The plates are incubated at 37 °C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Brominated indazole derivatives exert their biological effects by modulating specific cellular signaling pathways.

Inhibition of Bacterial Cell Division via FtsZ Targeting

Certain 4-bromo-1H-indazole derivatives function as antibacterial agents by inhibiting the FtsZ protein. FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring, which is the contractile ring that drives bacterial cell division. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.

Caption: Inhibition of FtsZ polymerization by 4-bromo-indazole derivatives.

Induction of Apoptosis in Cancer Cells

Indazole derivatives synthesized from a 6-bromo precursor have demonstrated potent anticancer activity by inducing apoptosis[6]. Compound 2f , for example, triggers the intrinsic mitochondrial apoptosis pathway. This involves increasing the levels of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This, in turn, results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of executioner caspases like caspase-3 and subsequent programmed cell death[6][7].

Caption: Apoptosis induction by a 6-bromo-indazole-derived compound.

Conclusion

The incorporation of bromine into the indazole scaffold is a powerful and effective strategy in medicinal chemistry for modulating bioactivity. As demonstrated, the position of the bromine atom significantly influences the pharmacological profile, leading to potent and selective agents with anticancer, antibacterial, and enzyme-inhibitory activities. Brominated indazoles not only exhibit direct biological effects but also serve as crucial and versatile intermediates for the synthesis of more complex, biologically active molecules. The continued exploration of brominated indazole derivatives, guided by structure-activity relationship studies, holds significant promise for the development of novel therapeutics to address a range of diseases.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 4. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Solubility and Stability of 1-(5-bromo-1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed experimental protocols for determining the solubility and stability of 1-(5-bromo-1H-indazol-3-yl)ethanone. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. While specific experimental data on the solubility and stability of this compound is limited in publicly available literature, this guide outlines the standardized methodologies required to generate this critical information.

Introduction

This compound is a heterocyclic organic compound featuring an indazole core.[1] The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for a wide range of activities including anti-inflammatory, antitumor, and anti-HIV properties.[1] The presence of a bromine atom and an ethanone group on the indazole ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules.[2][3] Halogenation, such as the inclusion of a bromine atom, can significantly influence a molecule's lipophilicity, electronic properties, and potential for forming halogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.[2][3]

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug discovery and development, impacting everything from reaction conditions and formulation to bioavailability and shelf-life.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [4][5] |

| Molecular Weight | 239.07 g/mol | [2][5] |

| Appearance | White solid | [6] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Boiling Point | 403.8 ± 25.0 °C at 760 mmHg | [4] |

| XLogP3 | 2.3 | [4] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Solubility Profile